3,4,5-Triphenyl-2(3H)-furanone
CAS No.: 116435-28-0
Cat. No.: VC20162031
Molecular Formula: C22H16O2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116435-28-0 |
|---|---|
| Molecular Formula | C22H16O2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 3,4,5-triphenyl-3H-furan-2-one |
| Standard InChI | InChI=1S/C22H16O2/c23-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(24-22)18-14-8-3-9-15-18/h1-15,20H |
| Standard InChI Key | VOVDJMDRGHNHQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a furanone ring (a five-membered lactone) substituted with three phenyl groups. The IUPAC name, 3,4,5-triphenyl-3H-furan-2-one, reflects the positions of the substituents and the lactone functionality. X-ray crystallography data for this specific compound are unavailable, but analogous triphenylfuranones exhibit planar furanone rings with phenyl groups oriented orthogonally to minimize steric hindrance. The electron-withdrawing nature of the lactone group influences the reactivity of the α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attacks and cycloaddition reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.4 g/mol |
| CAS Registry Number | 116435-28-0 |
| IUPAC Name | 3,4,5-Triphenyl-3H-furan-2-one |
| Solubility | Insoluble in water; soluble in THF, DCM |
Synthesis and Reaction Chemistry
Established Synthetic Routes
While explicit protocols for 3,4,5-triphenyl-2(3H)-furanone are scarce, its synthesis likely follows strategies used for analogous furanones. A plausible route involves:
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Aldol Condensation: Reacting benzaldehyde derivatives with a β-ketoester to form α,β-unsaturated ketones.
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Cyclization: Intramolecular lactonization under acidic or basic conditions to yield the furanone core .
For example, Rasras et al. demonstrated that α,β-unsaturated ketones undergo 1,4-addition with anilines, followed by intramolecular cyclization mediated by tertiary alcohols, to form spiro-furan-3(2H)-imines . Adapting this method, substituting anilines with phenyl Grignard reagents could theoretically yield triphenylfuranones.
Electron Transfer Reactions
Related compounds like 3,3,5-triphenyl-2(3H)-furanone undergo electron transfer reactions with metals such as potassium in tetrahydrofuran (THF), producing acids and ketones. These reactions highlight the redox activity of the furanone ring, which could be exploited for functionalizing the triphenyl derivative.
Industrial and Material Science Applications
Polymer Additives
Furanones serve as stabilizers in polymers due to their radical-scavenging capabilities. The triphenyl derivative’s aromatic rings could enhance thermal stability, making it suitable for high-performance plastics.
Organic Electronics
Conjugated furanones are explored as electron-transport materials in organic light-emitting diodes (OLEDs). The extended π-system in 3,4,5-triphenyl-2(3H)-furanone may improve charge mobility, though experimental data are needed to confirm this hypothesis .
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